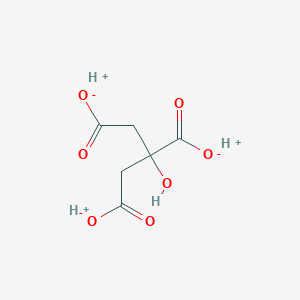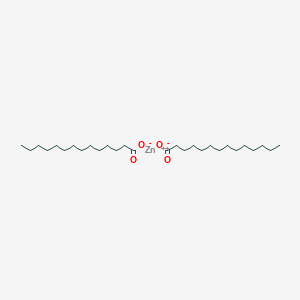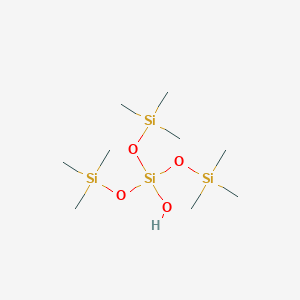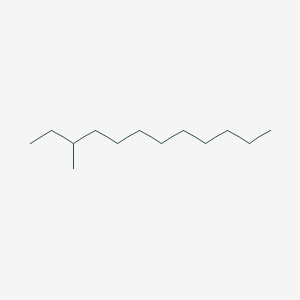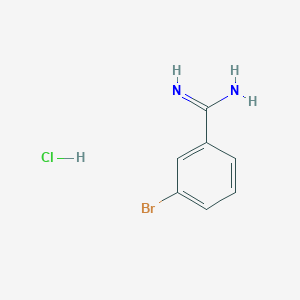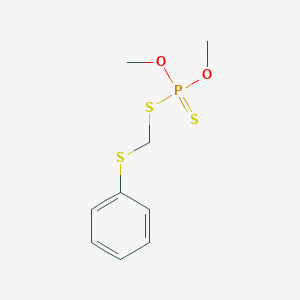
Phosphorodithioic acid, O,O-dimethyl S-((phenylthio)-methyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorodithioic acid, O,O-dimethyl S-((phenylthio)-methyl) ester, commonly known as malathion, is a widely used organophosphate insecticide. It is used in agriculture, public health, and residential settings to control pests such as mosquitoes, flies, and agricultural pests. Malathion is also used in scientific research for its unique properties as an acetylcholinesterase inhibitor.
Wirkmechanismus
Malathion works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This results in an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nervous system and ultimately paralysis of the insect.
Biochemische Und Physiologische Effekte
Malathion has been shown to have both acute and chronic effects on the nervous system. Acute exposure to malathion can cause symptoms such as headache, dizziness, nausea, and vomiting. Chronic exposure to malathion has been linked to neurological disorders such as Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Malathion is a widely used insecticide that is readily available and relatively inexpensive. It is also relatively easy to work with in the laboratory. However, malathion is highly toxic and poses a risk to researchers working with it. Additionally, the use of malathion in laboratory experiments may not accurately reflect the effects of exposure to malathion in real-world settings.
Zukünftige Richtungen
There are many future directions for research on malathion. One area of research is the development of safer and more effective insecticides that do not pose a risk to human health or the environment. Another area of research is the development of treatments for neurological disorders such as Parkinson's disease and Alzheimer's disease that target the effects of acetylcholinesterase inhibition. Finally, research is needed to better understand the long-term effects of exposure to malathion on human health and the environment.
Synthesemethoden
Malathion is synthesized by reacting dimethyl phosphorodithioate with 2-(methylthio) benzaldehyde in the presence of a catalyst. The resulting product is then purified by distillation to obtain pure malathion.
Wissenschaftliche Forschungsanwendungen
Malathion is widely used in scientific research as an acetylcholinesterase inhibitor. It is used to study the effects of acetylcholinesterase inhibition on the nervous system and its role in neurological disorders such as Alzheimer's disease. Malathion is also used to study the toxicity of organophosphate insecticides and their effects on the environment.
Eigenschaften
CAS-Nummer |
18722-80-0 |
|---|---|
Produktname |
Phosphorodithioic acid, O,O-dimethyl S-((phenylthio)-methyl) ester |
Molekularformel |
C9H13O2PS3 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
dimethoxy-(phenylsulfanylmethylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H13O2PS3/c1-10-12(13,11-2)15-8-14-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI-Schlüssel |
REKAQZOUNOBYJX-UHFFFAOYSA-N |
SMILES |
COP(=S)(OC)SCSC1=CC=CC=C1 |
Kanonische SMILES |
COP(=S)(OC)SCSC1=CC=CC=C1 |
Andere CAS-Nummern |
18722-80-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene](/img/structure/B101698.png)
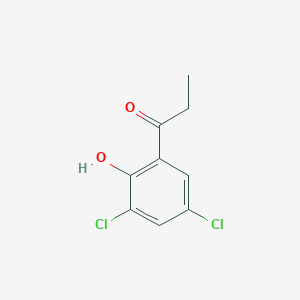
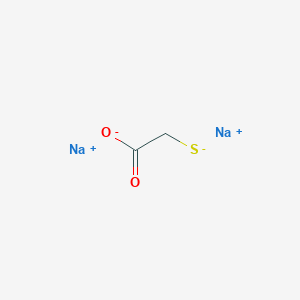
![1-[5-(5-Acetylthiophen-2-yl)thiophen-2-yl]ethanone](/img/structure/B101704.png)
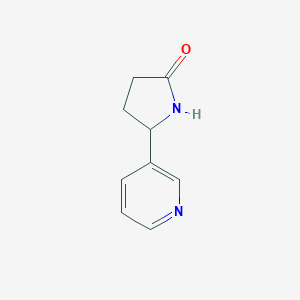
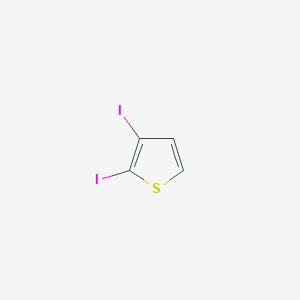
![(8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B101711.png)
![1-Methyl-4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B101712.png)
